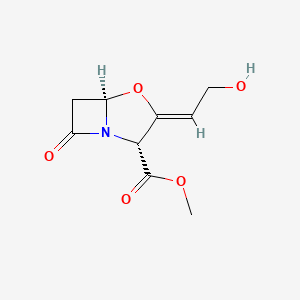![molecular formula C13H12O4 B589214 [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) CAS No. 136985-26-7](/img/new.no-structure.jpg)
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) is an organic compound with a complex structure that includes a biphenyl core substituted with multiple hydroxyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and ethylene glycol, and the reaction is carried out at elevated temperatures around 66°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy-substituted biphenyls.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Applications De Recherche Scientifique
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl core can interact with hydrophobic regions of proteins and other macromolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1-Biphenyl]-2,3,4,4-tetrol: Lacks the methyl group, which may affect its chemical properties and reactivity.
[1,1-Biphenyl]-2,3,4,4-tetrol,6-ethyl: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic effects.
Uniqueness
The presence of the methyl group in [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and activities.
Propriétés
Numéro CAS |
136985-26-7 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.235 |
Nom IUPAC |
4-(2,4-dihydroxyphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O4/c1-7-4-12(16)13(17)6-10(7)9-3-2-8(14)5-11(9)15/h2-6,14-17H,1H3 |
Clé InChI |
HAJUPYDANBVGNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C=C2)O)O)O)O |
Synonymes |
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)


![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)



![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
